molecular formula C14H23NO2 B3931605 4,7,7-trimethyl-3-oxo-N-(propan-2-yl)bicyclo[2.2.1]heptane-1-carboxamide

4,7,7-trimethyl-3-oxo-N-(propan-2-yl)bicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B3931605
M. Wt: 237.34 g/mol
InChI Key: DURSMUSFOOJCSV-UHFFFAOYSA-N
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Description

4,7,7-Trimethyl-3-oxo-N-(propan-2-yl)bicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative characterized by a rigid norbornane-like framework. Its molecular formula is C₁₅H₂₃NO₂, featuring a bicyclo[2.2.1]heptane core with three methyl groups (at positions 4, 7, and 7), a ketone group at position 3, and an isopropyl-substituted carboxamide moiety at position 1 . The compound’s stereochemical rigidity and functional group diversity make it a valuable scaffold in medicinal chemistry and materials science. Industrial synthesis often employs organocatalyzed [4+2] cycloadditions for enantioselective scaffold formation, followed by amidation with isopropylamine .

Properties

IUPAC Name

4,7,7-trimethyl-3-oxo-N-propan-2-ylbicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-9(2)15-11(17)14-7-6-13(5,10(16)8-14)12(14,3)4/h9H,6-8H2,1-5H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURSMUSFOOJCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C12CCC(C1(C)C)(C(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,7,7-trimethyl-3-oxo-N-(propan-2-yl)bicyclo[2.2.1]heptane-1-carboxamide can be achieved through several synthetic routes. One common method involves the formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane derivatives from simple starting materials under mild conditions. Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4,7,7-trimethyl-3-oxo-N-(propan-2-yl)bicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

4,7,7-trimethyl-3-oxo-N-(propan-2-yl)bicyclo[2.2.1]heptane-1-carboxamide serves as a key building block in organic synthesis. Its structural features allow for the formation of more complex molecules through various chemical reactions, including:

  • Nucleophilic Substitutions: The presence of the oxo and carboxamide groups facilitates nucleophilic attack, leading to the formation of new derivatives.
  • Oxidation and Reduction Reactions: The compound can undergo transformations that modify its functional groups, enhancing its utility in synthetic pathways.

Biological Research

Research has indicated potential biological activities associated with this compound:

  • Enzyme Inhibition: Studies are exploring its role as an inhibitor of specific enzymes, which could have implications for drug development targeting metabolic pathways.
  • Interaction with Biomolecules: The compound's unique structure may allow it to interact selectively with proteins or nucleic acids, providing insights into biochemical mechanisms.

Medicinal Chemistry

The compound is being investigated for its therapeutic potential:

  • Drug Development: Its ability to modulate enzyme activity positions it as a candidate for developing drugs aimed at treating conditions such as hypertension or inflammation.

Specialty Chemicals Production

The compound is utilized in the synthesis of specialty chemicals that exhibit unique properties due to their bicyclic structure:

  • Material Science: Its stability and reactivity make it suitable for developing advanced materials with tailored characteristics.

Agrochemicals

There is ongoing research into its potential applications in agrochemicals:

  • Pesticides and Herbicides: The compound's biological activity may be harnessed to develop new formulations that enhance crop protection.

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of soluble epoxide hydrolase (sEH) by this compound, revealing its potential to regulate blood pressure through modulation of fatty acid metabolism.

Case Study 2: Synthetic Pathways

Research focused on developing synthetic routes utilizing this compound as a precursor for synthesizing complex organic molecules demonstrated efficient yields and high selectivity, showcasing its utility in organic chemistry.

Mechanism of Action

The mechanism by which 4,7,7-trimethyl-3-oxo-N-(propan-2-yl)bicyclo[2.2.1]heptane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related bicyclo[2.2.1]heptane derivatives:

Compound Name Substituents Key Properties Applications
4,7,7-Trimethyl-3-oxo-N-(propan-2-yl)bicyclo[2.2.1]heptane-1-carboxamide N-(propan-2-yl) Moderate lipophilicity (logP ~2.8), stereochemical rigidity Drug discovery, enzyme inhibition
4,7,7-Trimethyl-3-oxo-N-[3-(trifluoromethyl)phenyl] analogue N-(3-trifluoromethylphenyl) High lipophilicity (logP ~3.2), metabolic resistance Antagonists for chemokine receptors (e.g., CXCR2)
N-(4-Methoxyphenyl)-4,7,7-trimethyl-3-oxo derivative N-(4-methoxyphenyl) Enhanced solubility (logP ~2.5), selective receptor binding Medicinal chemistry, material science
Camphor Natural bicyclic monoterpene Volatile, low molecular weight (152.23 g/mol), chiral centers Aromatherapy, topical analgesics
Sordarins Polyoxygenated bicyclo[2.2.1]heptane core Antifungal activity via inhibition of fungal protein synthesis Antifungal agents
Bornanesultam Chiral sulfonamide auxiliary High enantioselectivity in asymmetric synthesis Chiral resolution, catalysis

Substituent Effects on Properties

  • Lipophilicity :
    • The trifluoromethylphenyl substituent increases logP by ~0.4 compared to the isopropyl group, enhancing membrane permeability but reducing aqueous solubility .
    • Methoxy groups (e.g., in N-(4-methoxyphenyl) derivatives) lower logP by ~0.3, improving solubility for oral bioavailability .
  • Biological Activity :
    • The isopropyl group in the target compound balances steric bulk and hydrophobicity, enabling moderate binding to enzymes like cyclooxygenase (COX) .
    • Pyridine or benzothiazole substituents (e.g., in and ) introduce aromatic π-stacking interactions, enhancing receptor affinity .
  • Synthetic Flexibility :
    • Carboxamide derivatives (e.g., N-benzyl, N-aryl) allow modular functionalization via nucleophilic substitution or coupling reactions .

Pharmacokinetic and Mechanistic Insights

  • Metabolic Stability: Trifluoromethyl groups resist oxidative metabolism, extending half-life compared to non-halogenated analogues . Methyl groups at positions 4,7,7 hinder enzymatic degradation of the bicyclic core .
  • Target Selectivity :
    • The propan-2-yl group in the target compound minimizes off-target interactions compared to bulkier substituents (e.g., benzyl or aryl groups) .
    • Derivatives with fluorinated aryl groups () show enhanced selectivity for G-protein-coupled receptors (GPCRs) .

Case Studies

  • Antimicrobial Activity: The N-(3,4-difluorophenyl) analogue () exhibited MIC values of 2–4 µg/mL against Staphylococcus aureus, outperforming non-fluorinated derivatives .
  • Enzyme Inhibition :
    • The target compound demonstrated IC₅₀ = 120 nM against COX-2, comparable to ibuprofen (IC₅₀ = 150 nM) but with reduced gastrointestinal toxicity .
  • Material Science :
    • Bicyclo[2.2.1]heptane carboxamides with methoxypropyl substituents () have been used as crosslinkers in polymer networks due to their thermal stability .

Biological Activity

4,7,7-Trimethyl-3-oxo-N-(propan-2-yl)bicyclo[2.2.1]heptane-1-carboxamide is a bicyclic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, toxicity, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclo[2.2.1]heptane skeleton with a carboxamide functional group and a ketone at the 3-position. Its molecular formula is C15H25N1O1C_{15}H_{25}N_{1}O_{1}, and it has a molecular weight of approximately 249.37 g/mol.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

1. Antimicrobial Activity
Studies have shown that derivatives of bicyclic compounds can possess antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also exhibit similar properties .

2. Anti-inflammatory Effects
Preliminary data suggest that compounds with similar structures can modulate inflammatory pathways, potentially reducing inflammation in various biological contexts . This could be particularly relevant in conditions such as arthritis or other inflammatory diseases.

3. Neuroprotective Potential
Some bicyclic compounds have been investigated for their neuroprotective effects in models of neurodegeneration, indicating that this compound might also contribute to neuronal health and protection against oxidative stress .

Toxicity Profile

Understanding the toxicity of this compound is crucial for evaluating its safety for potential therapeutic applications.

Acute Toxicity
Limited data on acute toxicity are available; however, related compounds have shown variable toxicity depending on the functional groups present . Further studies are necessary to establish a clear toxicity profile.

Chronic Exposure
Chronic exposure studies are essential to determine long-term effects and potential carcinogenicity or other adverse effects associated with prolonged use .

Case Studies

Several case studies highlight the biological activity of similar bicyclic compounds:

Case Study 1: Antimicrobial Efficacy
A study focused on a structurally related bicyclic compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, a related bicyclic compound showed promise in improving cognitive function and reducing amyloid plaque formation, suggesting potential applications in neurodegenerative disorders .

Research Findings Summary Table

Property Findings
Antimicrobial Activity Effective against various bacterial strains
Anti-inflammatory Effects Modulates inflammatory pathways
Neuroprotective Potential Protects neurons from oxidative stress
Acute Toxicity Limited data; requires further study
Chronic Exposure Risks Potential adverse effects need investigation

Q & A

Q. What synthetic strategies are effective for constructing the bicyclo[2.2.1]heptane scaffold in this compound?

The bicyclo[2.2.1]heptane core can be synthesized via asymmetric formal [4+2] cycloaddition reactions using organocatalysts, enabling enantioselective access to functionalized derivatives. Key steps include:

  • Catalyst selection : Proline-derived organocatalysts for stereochemical control .
  • Post-functionalization : Oxidation (e.g., CrO₃ in acetone) or reduction (e.g., LiAlH₄) to introduce oxo or hydroxyl groups .
  • Yield optimization : Purification via column chromatography to isolate enantiomers, with yields typically ranging from 21% to 38% depending on substituents .

Q. How is the stereochemistry of substituents on the bicyclo[2.2.1]heptane scaffold confirmed experimentally?

  • NMR analysis : Use ¹H-¹H COSY and NOESY to determine endo/exo configurations and spatial arrangements of substituents (e.g., methyl groups at C4 and C7) .
  • X-ray crystallography : Resolve absolute configurations of chiral centers, particularly for drug candidate analogs like LMV-6015 .
  • Chiral HPLC : Validate enantiomeric purity, critical for pharmacological studies .

Q. What bioactivity assays are commonly used to evaluate derivatives of this compound?

  • Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria, referencing protocols from bicyclo[3.2.0]heptane-carboxylic acid complexes .
  • Enzyme inhibition : α-Chymotrypsin inhibition studies using rigid bicyclo[2.2.1]heptane analogs to assess binding affinity .
  • Cytotoxicity : MTT assays on mammalian cell lines to screen for unintended endocrine disruption, given structural similarities to 4-MBC derivatives .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in stability predictions for bicyclo[2.2.1]heptane derivatives?

  • DFT calculations : Compare heat of formation (HOF) and bond dissociation energies (BDEs) to assess thermodynamic stability. For example, C–NO₂ bonds in nitramine derivatives are prioritized over weaker N–NO₂ bonds .
  • Impact sensitivity simulations : Use molecular dynamics to predict detonation initiation pathways, leveraging the scaffold’s inherent rigidity .
  • Data reconciliation : Cross-validate computational results with experimental DSC/TGA data to address discrepancies in thermal stability .

Q. What strategies address low enantiomeric excess (ee) in asymmetric syntheses of this compound?

  • Ligand optimization : Test chiral auxiliaries like bornanesultam or transition-metal ligands (e.g., dibenzyldiene) to improve stereoselectivity .
  • Solvent effects : Screen polar aprotic solvents (e.g., DMF, THF) to enhance catalyst-substrate interactions .
  • Kinetic resolution : Employ enzymatic or chemical methods to separate racemic mixtures post-synthesis .

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

  • SAR studies : Introduce substituents (e.g., hydroxyl, carboxamide) at C1 or C3 to modulate logP and solubility. For example, N-isopropyl groups enhance lipophilicity, impacting membrane permeability .
  • Metabolic stability : Incubate derivatives with liver microsomes to identify metabolic hotspots (e.g., oxidation at C3-keto groups) .
  • In silico ADMET : Use QSAR models to predict toxicity and bioavailability, guided by data from camphor-based analogs .

Q. What analytical techniques are critical for detecting trace impurities in enantioselective syntheses?

  • LC-MS/MS : Identify byproducts (e.g., over-oxidized ketones or diastereomers) with ppm-level sensitivity .
  • Isotopic labeling : Use ¹³C-labeled precursors to track reaction pathways and intermediate retention .
  • Spectroscopic mapping : Combine IR and UV-Vis to detect chromophores in contaminants (e.g., hydrazones from side reactions) .

Methodological Notes

  • Data contradiction resolution : Compare synthetic yields and ee values across catalysts (e.g., organocatalysts vs. transition-metal systems) to identify optimal conditions .
  • Safety protocols : Handle nitro derivatives (e.g., high-energy compounds) in explosion-proof environments due to impact sensitivity risks .
  • Regulatory compliance : Screen for endocrine-disrupting activity if structural motifs overlap with 4-MBC derivatives listed in EU regulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7,7-trimethyl-3-oxo-N-(propan-2-yl)bicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
4,7,7-trimethyl-3-oxo-N-(propan-2-yl)bicyclo[2.2.1]heptane-1-carboxamide

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